molecular formula C14H22O6 B8497611 Diethyl 2,3-dipropanoylbutanedioate CAS No. 55959-70-1

Diethyl 2,3-dipropanoylbutanedioate

Cat. No.: B8497611
CAS No.: 55959-70-1
M. Wt: 286.32 g/mol
InChI Key: PZQQTBNKQRUZPY-UHFFFAOYSA-N
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Description

Diethyl 2,3-dipropanoylbutanedioate is a useful research compound. Its molecular formula is C14H22O6 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

55959-70-1

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

diethyl 2,3-di(propanoyl)butanedioate

InChI

InChI=1S/C14H22O6/c1-5-9(15)11(13(17)19-7-3)12(10(16)6-2)14(18)20-8-4/h11-12H,5-8H2,1-4H3

InChI Key

PZQQTBNKQRUZPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(C(=O)CC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-oxopentanoate (72 g, 0.5 mol) is added dropwise in a nitrogen atmosphere to a suspension of sodium hydride (0.52 mol) in 300 ml of 1:1 anhydrous ether-tetrahydrofuran. After one hour, a solution of iodine (63.5 g, 0.25 mol) in tetrahydrofuran (150 ml) is added and the resulting mixture stirred at ambient temperature for an additional one hour. Water (250 ml) is added and the phases separated. The ether solution is washed with two 50 ml portions of sodium sulfite and dried over sodium sulfate. Removal of the solvent affords 66 g (91%) of diethyl α,β-dipropionylsuccinate. Recrystallization from hexane gives 29 g of solid dimer, mp 80-83 C; IR (CHCl3) 1755, 1730 cm-1 ; NMR (CDCl3) 1.1 (t,6H), 1.3 (t,6H), 2.83 (d of q,4H), 4.18 (q,4H), 4.5 (s,2H).
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.52 mol
Type
reactant
Reaction Step One
[Compound]
Name
ether-tetrahydrofuran
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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